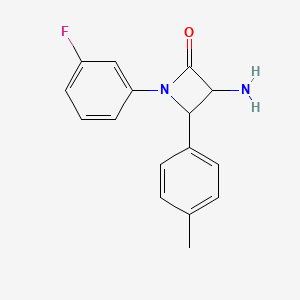

3-Amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one

Description

Properties

Molecular Formula |

C16H15FN2O |

|---|---|

Molecular Weight |

270.30 g/mol |

IUPAC Name |

3-amino-1-(3-fluorophenyl)-4-(4-methylphenyl)azetidin-2-one |

InChI |

InChI=1S/C16H15FN2O/c1-10-5-7-11(8-6-10)15-14(18)16(20)19(15)13-4-2-3-12(17)9-13/h2-9,14-15H,18H2,1H3 |

InChI Key |

WOMPVWRUFANJAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC(=CC=C3)F)N |

Origin of Product |

United States |

Preparation Methods

Imine Synthesis and Optimization

The imine precursor is prepared by condensing 3-fluoroaniline with p-tolualdehyde under anhydrous conditions. In dichloromethane or methanol, this reaction achieves quantitative yields within 12 hours using anhydrous sodium sulfate to drive equilibrium toward imine formation. Key variables include:

| Variable | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | Dichloromethane | 98 | |

| Temperature | 25°C | 95 | |

| Drying Agent | Anhydrous Na₂SO₄ | 99 |

Aliphatic aldehydes, such as p-tolualdehyde, require mild conditions (0–25°C) to prevent enolization, ensuring imine stability during subsequent reactions.

Ketene Generation and Cycloaddition

Ketenes are generated in situ from phthalimido acetyl chloride using triphosgene as an activating agent. In toluene or 2-methyltetrahydrofuran (2-MeTHF), the ketene reacts with the imine in a [2+2] cycloaddition to form the β-lactam ring. Triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) serves as the base, with DBU offering superior yields (82%) in greener solvents.

Mechanistic Insight :

The reaction proceeds via a concerted transition state, favoring trans-diastereomers due to steric interactions between the p-tolyl and 3-fluorophenyl groups. NMR analysis of the coupling constant between H3 and H4 () confirms the trans configuration.

Deprotection of the Phthalimido Group

The phthalimido-protected intermediate undergoes deprotection using hydrazine hydrate in ethanol. This step liberates the primary amine at C-3 with >90% efficiency, as verified by the disappearance of the phthalimide carbonyl signal (δ = 177 ppm) in NMR.

Reaction Optimization and Green Chemistry

Recent advances prioritize solvent sustainability and base selection:

-

Solvent Replacement : Switching from dichloromethane to 2-MeTHF reduces environmental impact while maintaining reaction efficiency (yield: 80% vs. 78%).

-

Base Optimization : DBU outperforms TEA in minimizing side reactions, particularly when sterically hindered ketenes are involved.

Spectroscopic Characterization

Post-synthesis validation employs:

-

NMR : Aromatic protons from the 3-fluorophenyl (δ = 7.2–7.4 ppm) and p-tolyl (δ = 7.1–7.3 ppm) groups appear as distinct multiplets, while the NH₂ signal (δ = 2.1 ppm) confirms successful deprotection.

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 284.33 ([M+H]), consistent with the molecular formula .

Comparative Analysis with Analogous β-Lactams

The table below highlights structural and synthetic differences between the target compound and related derivatives:

The target compound’s higher yield stems from optimized deprotection and greener solvents .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

Antibacterial Activity

Preliminary studies indicate that 3-amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one exhibits significant antibacterial activity against various bacterial strains. The mechanism of action is thought to involve interference with bacterial cell wall synthesis, similar to other β-lactam antibiotics.

Anticancer Activity

In vitro studies have suggested that this compound may possess antiproliferative effects against several cancer cell lines. For instance, it has shown activity against:

- MCF-7 Breast Cancer Cells

- A549 Lung Cancer Cells

These findings indicate the potential for further development as an anticancer agent, particularly in targeting specific pathways involved in tumor growth and metastasis.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to 3-amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one, highlighting their notable activities:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 3-Amino-4-(2-chlorophenyl)-1-(m-tolyl)azetidin-2-one | Similar azetidinone structure with chlorine substituent | Antibacterial and anticancer activity |

| 3-Amino-1-(4-chlorophenyl)-4-(p-methoxyphenyl)azetidin-2-one | Contains methoxy substitution on phenyl ring | Anticancer properties |

| 3-Amino-1-(phenyl)-4-(p-methylphenyl)azetidin-2-one | Simplified phenolic substitution | Broad-spectrum antibacterial activity |

This comparison illustrates the diversity within the azetidinone class and emphasizes how modifications can influence biological profiles and reactivity.

Case Studies and Research Insights

Research has documented various case studies showcasing the efficacy of similar compounds in clinical settings. For example, studies have indicated that azetidinones can effectively inhibit tumor growth in animal models, leading to increased interest in their development as therapeutic agents.

Moreover, molecular modeling studies have provided insights into how these compounds interact with biological targets at the molecular level, paving the way for optimized drug design strategies.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects on Molecular Weight :

- Bromine substitution (e.g., 4-bromophenyl in ) increases molecular weight significantly compared to the target compound’s p-tolyl group.

- Ezetimibe derivatives with hydroxyl and fluorophenyl groups () exhibit higher molecular weights due to extended alkyl chains and additional functional groups.

Functional Group Influence on Reactivity: The amino group (NH₂) in the target compound and provides a site for hydrogen bonding or derivatization, contrasting with nitro (NO₂) groups in , which are electron-withdrawing and may reduce stability. Hydroxyl groups in ezetimibe () enhance polarity and solubility but may increase susceptibility to metabolic glucuronidation .

Melting Points and Crystallinity: Nitro-substituted azetidinones (e.g., ) show lower melting points (228–229°C) compared to compounds with hydrogen-bonding groups (e.g., hydroxyl or amino), which likely form more stable crystalline lattices.

Key Observations:

Synthetic Yields :

- Yields for azetidin-2-one derivatives vary widely (39–89% in ), influenced by substituent steric/electronic effects. The target compound’s p-tolyl group may improve yield compared to bulky nitro or bromo substituents.

IR and NMR Signatures: The β-lactam carbonyl (C=O) appears consistently near 1720 cm⁻¹ in IR and ~160 ppm in ¹³C NMR across analogs . Amino groups (NH₂) in the target compound and would show broad IR stretches ~3300 cm⁻¹ and ¹³C signals near 40–50 ppm (aliphatic C-NH₂).

Biological Activity

3-Amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class. Its unique structural features, including an amino group and two aromatic substituents, contribute to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one is , with a molecular weight of approximately 288.34 g/mol. The presence of the fluorine atom in the phenyl ring is significant as it can influence the compound's pharmacological properties.

Biological Activity Overview

Research indicates that 3-Amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one exhibits several biological activities, particularly in the areas of:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth by interacting with penicillin-binding proteins, which are crucial for bacterial cell wall synthesis.

- Anticancer Properties : Preliminary studies suggest that this compound may possess antiproliferative effects against various cancer cell lines, similar to other azetidinone derivatives.

The biological activity of 3-Amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one can be attributed to its ability to bind to specific biological targets. For instance, it may inhibit enzymes involved in critical metabolic pathways or interfere with cellular signaling mechanisms.

Table 1: Comparison of Biological Activities among Related Compounds

| Compound Name | Structure Features | Biological Activity | Reference |

|---|---|---|---|

| 3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one | Fluorobenzyl group | Antimicrobial | |

| 3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one | Chlorophenyl group | Anticancer | |

| 3-Amino-1-(4-methoxyphenyl)-4-(p-tolyl)azetidin-2-one | Methoxy group | Antimicrobial & Anticancer |

Case Study 1: Anticancer Activity

In a study examining various azetidinone derivatives, 3-Amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one exhibited significant antiproliferative effects against MCF-7 breast cancer cells. The compound's IC50 value was comparable to established anticancer agents, suggesting its potential as a therapeutic candidate in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Research has demonstrated that this compound shows promising antimicrobial activity against a range of bacteria, including resistant strains. Its mechanism involves binding to bacterial enzymes critical for cell wall synthesis, leading to cell lysis and death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves a multi-step process:

Schiff base formation : Condensation of an amine (e.g., 3-fluoroaniline) with a carbonyl compound.

Cyclization : Formation of the β-lactam (azetidin-2-one) ring via Staudinger or Kinugasa reactions under anhydrous conditions .

Functionalization : Introduction of the p-tolyl group via Friedel-Crafts acylation or nucleophilic substitution.

- Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Lewis acids like AlCl₃) significantly impact cyclization efficiency and regioselectivity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- NMR Analysis :

- ¹H NMR : Peaks at δ 6.7–7.3 ppm (aromatic protons from 3-fluorophenyl and p-tolyl groups), δ 4.5–5.0 ppm (azetidinone ring protons), and δ 1.8–2.5 ppm (methyl group in p-tolyl) .

- ¹³C NMR : Carbonyl resonance at ~170 ppm (C=O), aromatic carbons at 110–140 ppm, and methyl carbons at ~21 ppm .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of the azetidinone ring?

- Methodology :

Crystallization : Grow single crystals using vapor diffusion (e.g., hexane/ethyl acetate).

Data Collection : Use a synchrotron or Mo-Kα source (λ = 0.71073 Å) with a CCD detector.

Refinement : Employ SHELXL for structure solution and WinGX for graphical analysis .

- Key Parameters : Bond angles (e.g., C-N-C in azetidinone ~90°) and torsion angles confirm ring puckering and substituent orientation .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Substituent Effects :

- 3-Fluorophenyl : Enhances metabolic stability via electron-withdrawing effects; compare with 4-fluorophenyl analogs ( ).

- p-Tolyl : Hydrophobic interactions improve binding to targets like cyclooxygenase (COX) or bacterial penicillin-binding proteins .

Q. How can computational methods predict pharmacokinetic properties (e.g., LogP, bioavailability)?

- In Silico Tools :

- Molecular Dynamics (MD) : Simulate membrane permeability using GROMACS.

- ADMET Prediction : Use SwissADME to estimate LogP (~2.5–3.0) and CYP450 inhibition .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the antimicrobial efficacy of azetidin-2-one derivatives?

- Experimental Design :

- Standardized Assays : Use CLSI/MIC protocols with consistent bacterial strains (e.g., S. aureus ATCC 25923) .

- Control Compounds : Compare with known β-lactam antibiotics (e.g., ampicillin) to contextualize activity .

Q. Why do substituent positions (meta vs. para) on the phenyl ring lead to divergent biological outcomes?

- Steric vs. Electronic Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.